molecular formula C11H32Sn4 B14485852 Ethyl-lambda~2~-stannanyl--trimethylstannyl (1/3) CAS No. 65197-55-9

Ethyl-lambda~2~-stannanyl--trimethylstannyl (1/3)

Cat. No.: B14485852
CAS No.: 65197-55-9
M. Wt: 639.2 g/mol
InChI Key: IQGOAIYBLDJFTA-UHFFFAOYSA-N
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Description

Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is a unique organotin compound characterized by the presence of both ethyl and trimethylstannyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their ability to form stable bonds with carbon and other elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) typically involves the reaction of ethylstannane with trimethylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compounds. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The ethyl and trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.

Mechanism of Action

The mechanism of action of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves its interaction with molecular targets through the formation of stable tin-carbon bonds. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the compound acts as a catalyst or reagent to facilitate the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Trimethylstannyl chloride: A related compound with similar reactivity but different substituents.

    Ethylstannane: Another organotin compound with ethyl groups but lacking the trimethylstannyl moiety.

Uniqueness

Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is unique due to the presence of both ethyl and trimethylstannyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

65197-55-9

Molecular Formula

C11H32Sn4

Molecular Weight

639.2 g/mol

InChI

InChI=1S/C2H5.9CH3.4Sn/c1-2;;;;;;;;;;;;;/h1H2,2H3;9*1H3;;;;

InChI Key

IQGOAIYBLDJFTA-UHFFFAOYSA-N

Canonical SMILES

CC[Sn].C[Sn](C)C.C[Sn](C)C.C[Sn](C)C

Origin of Product

United States

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